![molecular formula C23H17Cl3F3N5O2 B2362998 2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}methyl]-N,N'-bis(2-chlorophenyl)propanediamide CAS No. 306978-29-0](/img/structure/B2362998.png)
2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}methyl]-N,N'-bis(2-chlorophenyl)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}methyl]-N,N'-bis(2-chlorophenyl)propanediamide is a useful research compound. Its molecular formula is C23H17Cl3F3N5O2 and its molecular weight is 558.77. The purity is usually 95%.
BenchChem offers high-quality 2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}methyl]-N,N'-bis(2-chlorophenyl)propanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}methyl]-N,N'-bis(2-chlorophenyl)propanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical and Electrochemical Properties
Complexes with pyridine-functionalized N-heterocyclic carbenes, similar in structure to the chemical , exhibit unique photophysical and electrochemical properties. For instance, rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes demonstrate rare blue-green luminescence, contrasting with typical emissions from rhenium(I) tricarbonyl complexes. These properties were studied in both solution and solid states, highlighting their potential in photophysical applications (Li et al., 2012).
Synthesis of Aminopyrroles
The chemical structure shares similarities with intermediates used in the synthesis of trifluoromethyl-substituted aminopyrroles. These compounds are constructed using a trifluoromethyl-containing building block, leading to the formation of pyrrol-1-ides, which can be further transformed into various functionalized pyrroles. This demonstrates the compound's potential role in the synthesis of complex organic structures (Khlebnikov et al., 2018).
Complexation and Redox Behavior
Compounds with similar structures are utilized in the formation of copper(II) complexes. The variation in the ligands attached to the pyridine and hydrazine moieties significantly influences the complexation behavior and the redox properties of the resulting copper complexes. These findings are crucial for applications in catalysis and materials science (Jozwiuk et al., 2013).
properties
IUPAC Name |
N,N'-bis(2-chlorophenyl)-2-[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]methyl]propanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl3F3N5O2/c1-34(20-17(26)10-13(11-30-20)23(27,28)29)31-12-14(21(35)32-18-8-4-2-6-15(18)24)22(36)33-19-9-5-3-7-16(19)25/h2-12,14H,1H3,(H,32,35)(H,33,36)/b31-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYUEYLCLWIEMF-KLPHOBTLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N=CC(C(=O)NC2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)/N=C/C(C(=O)NC2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl3F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.